Befunolol - 39552-01-7

Befunolol

Catalog Number: EVT-261237
CAS Number: 39552-01-7
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Befunolol hydrochloride (BFE 60, CAS 39543-79-8) is a β-adrenergic receptor antagonist, specifically classified as a partial agonist. This classification means that while it binds to β-adrenergic receptors, it does not elicit a full response compared to a full agonist like isoprenaline. Befunolol is a racemic mixture, meaning it exists as two enantiomers, the R(+)- and S(-)-isomers.

Dihydrobefunolol

  • Compound Description: Dihydrobefunolol is the primary metabolite of Befunolol. It is formed through the enzymatic reduction of Befunolol by Befunolol reductase, an NADPH-dependent enzyme found in the liver and kidneys. [, ]
  • Relevance: Dihydrobefunolol is the direct product of Befunolol metabolism, sharing a very similar structure with the only difference being the reduction of a ketone group to a hydroxyl group. This structural similarity suggests potential for shared biological activity. [, ]

Daunorubicin

  • Compound Description: Daunorubicin is an anthracycline drug primarily used in cancer chemotherapy for its ability to inhibit DNA topoisomerase II. []
  • Relevance: While structurally distinct from Befunolol, Daunorubicin is mentioned as a substrate for Befunolol reductase, indicating that this enzyme may be involved in the metabolism of a range of aromatic ketones, including some pharmaceuticals. []

Levobunolol

  • Compound Description: Levobunolol is a non-selective beta-adrenergic receptor antagonist, primarily utilized in ophthalmology for its ability to reduce intraocular pressure in the treatment of glaucoma. []
  • Relevance: Structurally similar to Befunolol, Levobunolol also acts as a substrate for Befunolol reductase. This suggests a shared metabolic pathway and potential for overlapping pharmacological activity, particularly regarding their beta-blocking properties. []

Quercitrin

  • Compound Description: Quercitrin is a flavonoid glycoside found in various plants and known for its antioxidant and anti-inflammatory properties. []
  • Relevance: Although structurally different from Befunolol, Quercitrin has been shown to inhibit Befunolol reductase. This finding indicates a potential interaction at the enzymatic level and suggests possible influence on Befunolol's metabolism. []

Quercetin

  • Compound Description: Quercetin is a flavonoid widely distributed in plants and recognized for its antioxidant, anti-inflammatory, and potential anticancer activities. []
  • Relevance: Similar to Quercitrin, Quercetin acts as an inhibitor of Befunolol reductase despite its distinct structure from Befunolol. This interaction highlights a potential influence on Befunolol's metabolic breakdown and suggests possible pharmacological implications. []

N-acetyl-beta-D-glucopyranosyl amine (NBG)

  • Compound Description: NBG is an analog of D-glucose. []
  • Relevance: NBG was used as a reference compound in a study that investigated the potential of Befunolol as a glycogen phosphorylase (GP) inhibitor. The study highlighted Befunolol's superior binding affinity to GP compared to NBG, suggesting a potential therapeutic avenue for Befunolol in managing hyperglycemia in type 2 diabetes. []

Timolol

  • Compound Description: Timolol is a non-selective beta-adrenergic receptor antagonist widely used in ophthalmology for its ability to reduce intraocular pressure. [, , ]

Carteolol

  • Compound Description: Carteolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity, utilized in the management of hypertension and glaucoma. [, , , ]

Betaxolol

  • Compound Description: Betaxolol is a selective beta-1 adrenoceptor antagonist primarily used to treat glaucoma and hypertension. [, ]

Pindolol

  • Compound Description: Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity used to treat hypertension. [, , ]
  • Relevance: Similar to Befunolol, Pindolol is a beta-blocker, but it possesses intrinsic sympathomimetic activity, which differentiates its pharmacological effects. Studies comparing their effects on lysosomal enzymes highlight potential differences in their cellular and biochemical interactions. [, , ]

BFE-55

  • Compound Description: BFE-55 is a derivative of Befunolol. [, ]
  • Relevance: BFE-55 exhibits different binding characteristics to beta-adrenoceptors compared to Befunolol. It selectively interacts with the high-affinity binding sites, unlike Befunolol, which can bind to both high and low-affinity sites. This difference suggests altered pharmacological activity and potential for distinct therapeutic applications. [, ]

Propranolol

  • Compound Description: Propranolol is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of hypertension, angina, and various cardiovascular conditions. [, , ]
  • Relevance: As a classic non-selective beta-blocker, Propranolol serves as a reference compound to compare and contrast the pharmacological properties of Befunolol. While both drugs exhibit beta-blocking activity, studies indicate differences in their potency, metabolic profiles, and effects on cardiac function. [, , ]
Source and Classification

Befunolol is derived from benzofuran, a bicyclic compound that serves as the backbone for various pharmaceutical agents. Its classification as a beta-blocker places it within a broader category of drugs that inhibit the action of catecholamines on beta-adrenergic receptors, thus affecting cardiovascular and ocular functions .

Synthesis Analysis

The synthesis of befunolol typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of 2-acetyl-7-benzofuran derivatives.
  2. Key Reactions:
    • The introduction of a hydroxypropyl group occurs through nucleophilic substitution reactions.
    • The final product is obtained through hydrolysis and subsequent purification steps.

A notable method involves the use of optical isomers, which are synthesized using chiral reagents to ensure the desired enantiomer is produced. The synthesis process may include column chromatography for purification, with solvents such as chloroform and methanol being commonly used .

Molecular Structure Analysis

Befunolol has a complex molecular structure characterized by its benzofuran core and various functional groups:

  • Molecular Formula: C18H28N2O4
  • Molecular Weight: Approximately 328.43 g/mol
  • Structural Features:
    • A benzofuran ring system contributes to its lipophilicity.
    • Hydroxy and amino groups enhance its interaction with biological targets.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insight into its spatial arrangement and potential binding sites on target proteins .

Chemical Reactions Analysis

Befunolol participates in various chemical reactions, particularly in its interactions with biological systems:

  1. Hydrolysis: The ester bonds in befunolol can undergo hydrolysis in aqueous environments, producing active metabolites.
  2. Binding Interactions: As a beta-blocker, befunolol engages in reversible binding to beta-adrenergic receptors, modulating physiological responses such as heart rate and intraocular pressure.

Kinetic studies often characterize these reactions, providing data on reaction rates and equilibrium constants essential for understanding its pharmacodynamics .

Mechanism of Action

Befunolol exerts its therapeutic effects primarily through competitive inhibition of beta-adrenergic receptors. This mechanism can be summarized as follows:

  1. Receptor Binding: Befunolol binds to both beta-1 and beta-2 adrenergic receptors, preventing catecholamines like epinephrine from exerting their effects.
  2. Physiological Outcomes:
    • Decreased heart rate and myocardial contractility (beta-1 effects).
    • Reduced aqueous humor production in the eye (beta-2 effects), leading to lower intraocular pressure.

In silico studies have demonstrated its potential as an inhibitor of glycogen phosphorylase, suggesting additional metabolic effects beyond its primary action on adrenergic receptors .

Physical and Chemical Properties Analysis

Befunolol exhibits several notable physical and chemical properties:

  • Solubility: Moderate solubility in water enhances its bioavailability.
  • LogP Value: A LogP value indicative of its lipophilicity facilitates membrane permeability.
  • Toxicological Profile: Studies indicate that befunolol is non-carcinogenic and does not block hERG channels, suggesting a favorable safety profile for therapeutic use .
Applications

Befunolol is primarily utilized in ophthalmology as an antiglaucoma agent due to its ability to lower intraocular pressure effectively. Its applications include:

  1. Glaucoma Treatment: Used alone or in combination with other medications to manage intraocular pressure in patients with open-angle glaucoma.
  2. Research Applications: Investigated for potential roles in metabolic regulation due to its interactions with glycogen phosphorylase.

Ongoing research continues to explore additional therapeutic uses for befunolol beyond its established applications, including cardiovascular health and metabolic disorders .

Properties

CAS Number

39552-01-7

Product Name

Befunolol

IUPAC Name

1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

InChI

InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3

InChI Key

ZPQPDBIHYCBNIG-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O

Solubility

Soluble in DMSO

Synonyms

2-acetyl-7-(2-hydroxy-3-isopropylamino)propoxybenzofuran
befunolol
befunolol hydrochloride
Bentos
BFE 60
Glauconex

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.